2-Chloro Substitution Enables Enantioselective Rhodium-Catalyzed Coupling (97–99% ee) vs. Unsubstituted Pyridine Boronic Acids (0% Reaction)
In rhodium-catalyzed asymmetric Suzuki-Miyaura coupling, unsubstituted pyridine-4-boronic acid fails to undergo reaction, whereas 2-chloro-3-fluoropyridine-4-boronic acid (and other 2-chloropyridine boronic acids) couples with 6-membered rings to give uniformly high enantioselectivity of 97–99% ee [1][2]. This demonstrates that the 2-chloro substituent is essential for reducing pyridine Lewis basicity and enabling productive catalysis. The 3-fluoro substituent provides an additional synthetic handle not present in the direct comparator 2-chloropyridine-4-boronic acid (CAS 458532-96-2) .
| Evidence Dimension | Enantioselectivity in Rh-catalyzed Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | 97–99% ee (with 6-membered ring partners) |
| Comparator Or Baseline | Pyridine-4-boronic acid (unsubstituted): 0% reaction (no coupling observed) |
| Quantified Difference | Reaction enabled (0% → 97–99% ee) |
| Conditions | Rhodium catalysis, asymmetric allylic arylation, coupling to 6-membered heterocycles |
Why This Matters
This uniquely qualifies 2-chloro-3-fluoropyridine-4-boronic acid for asymmetric synthesis programs where unsubstituted pyridine boronic acids are completely non-viable.
- [1] Schafer, A. et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15762. View Source
- [2] Schafer, A. et al. (2017). Figure 3: Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Nature Communications. View Source
